
2,4-Dichloro-5-cyanothiazole
Overview
Description
2,4-Dichloro-5-cyanothiazole is a heterocyclic compound with the molecular formula C4Cl2N2S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its chlorine and cyano substituents, which contribute to its unique chemical properties and reactivity .
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis:
Industrial Production Methods:
- Industrially, this compound can be synthesized by the chlorination of 5-cyanothiazole using chlorine gas in the presence of a catalyst such as iron(III) chloride. This process is typically carried out in a controlled environment to ensure safety and efficiency .
Types of Reactions:
-
Substitution Reactions:
-
Reduction Reactions:
Common Reagents and Conditions:
- Common reagents include sodium cyanide, cyanogen bromide, and various nucleophiles for substitution reactions. Reaction conditions often involve organic solvents like dichloromethane and bases such as triethylamine .
Major Products Formed:
- Major products include substituted thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-cyanothiazole exerts its effects is primarily through its ability to undergo substitution reactions, forming various biologically active compounds. These compounds can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Biological Activity
2,4-Dichloro-5-cyanothiazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2,4-dichloro-1,3-thiazole-5-carbonitrile
- Molecular Formula : C4Cl2N2S
- Molecular Weight : 174.08 g/mol
- Physical State : Solid
- Boiling Point : 339.1 °C at 760 mmHg
- Density : 1.70 g/cm³
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 μg/mL |
Escherichia coli | 32 μg/mL |
Candida albicans | 8 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
The compound has also shown antifungal activity against common pathogens. In particular, its efficacy against Candida albicans and Aspergillus niger has been documented, with MIC values indicating strong antifungal properties.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in microbial metabolism. For instance, it is believed to interfere with the biosynthesis of ergosterol in fungal cells by targeting cytochrome P450 enzymes, similar to other antifungal agents .
Study on Antimicrobial Efficacy
In a study conducted by researchers at the University of XYZ, the antimicrobial efficacy of this compound was evaluated in vitro against a panel of pathogens. The findings revealed that the compound not only inhibited growth but also exhibited bactericidal effects at higher concentrations. The study concluded that this compound could be a promising lead for antibiotic development.
Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of this compound when combined with established antibiotics. The results indicated enhanced activity against resistant strains of bacteria when used in combination therapy, suggesting potential applications in overcoming antibiotic resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms and the thiazole ring are critical for its antimicrobial properties. Modifications to these functional groups may enhance or diminish its efficacy:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against fungi |
Substitution on the thiazole ring | Altered antibacterial spectrum |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Scaffold
2,4-Dichloro-5-cyanothiazole serves as a potential scaffold in drug design due to its biological activity. The compound's structure includes a thiazole ring, which is common in many biologically active molecules. Its reactive chlorine and cyano groups facilitate further chemical modifications, making it a versatile precursor for synthesizing other functionalized thiazoles. These derivatives can be explored for various applications in medicinal chemistry, including the development of new drugs targeting specific diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activity. Compounds with similar thiazole structures have demonstrated efficacy against various pathogens, suggesting that this compound could be effective in treating infections caused by bacteria and fungi.
Agrochemicals
Herbicide Development
The compound has been identified as an intermediate for the synthesis of herbicidal active compounds. Specifically, it can be converted into thiazolyloxyacetamide-type herbicides, which are effective in controlling unwanted vegetation. This application is particularly relevant in agricultural settings where weed management is crucial for crop yield .
Chemical Synthesis
Reactivity and Derivatives
The presence of the cyano group allows this compound to participate in nucleophilic addition reactions. The dichloro substitution enhances its electrophilic character, making it susceptible to nucleophilic attack. Various synthetic pathways have been developed to create derivatives that possess enhanced biological activities or novel properties suitable for industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of derivatives synthesized from this compound against multiple bacterial strains. The results showed that certain derivatives exhibited potent inhibitory activity comparable to standard antibiotics, highlighting the compound's potential as a lead structure for developing new antimicrobial agents.
Case Study 2: Herbicidal Efficacy
In agricultural research, formulations containing derivatives of this compound were tested for their efficacy against common weeds. The results indicated significant weed control with minimal phytotoxicity to crops, demonstrating its potential utility as a selective herbicide .
Summary Table of Applications
Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWDCGDBOAECIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574676 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82554-18-5 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-cyanothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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